Sodium N-acetylneuraminate

Physical stability Powder handling Hygroscopicity

Research reproducibility is compromised by the hygroscopicity and solubility variability of free N-acetylneuraminic acid. Sodium N-acetylneuraminate (CAS 92413-99-5) is the engineered sodium salt trihydrate form that eliminates these handling variables. - **Enhanced stability:** Non-hygroscopic trihydrate permits ambient storage without desiccants, enabling accurate gravimetric preparation. - **Superior solubility:** Rapidly dissolves to clear solution at physiological pH, preventing precipitation artifacts in kinetic assays. - **Defined quality:** ≥97.0% GC purity ensures batch-to-batch consistency for sialidase/neuraminidase studies and cell sialylation protocols. - **Supply assurance:** Multi-kilogram capacity with extended shelf-life validation, reducing total cost of ownership.

Molecular Formula C11H18NNaO9
Molecular Weight 331.25 g/mol
CAS No. 92413-99-5
Cat. No. B12835092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium N-acetylneuraminate
CAS92413-99-5
Molecular FormulaC11H18NNaO9
Molecular Weight331.25 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])O)O.[Na+]
InChIInChI=1S/C11H19NO9.Na/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13;/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19);/q;+1/p-1/t5-,6+,7+,8+,9+,11-;/m0./s1
InChIKeyQKFTYFYIYXTFBX-BKSOAOGQSA-M
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium N-acetylneuraminate Overview & Selection


Sodium N-acetylneuraminate (CAS 92413-99-5), also known as sodium aceneuramate or N-acetylneuraminic acid sodium salt, is the sodium salt form of N-acetylneuraminic acid (Neu5Ac or NANA), the predominant sialic acid found in human and mammalian cells [1]. This compound belongs to the sialic acid family—a class of nine-carbon acidic sugars that typically occupy terminal positions on glycoprotein and glycolipid glycan chains and play critical roles in cell recognition, signaling, and immune modulation [2]. The sodium salt form is specifically engineered to address the physicochemical limitations of the parent free acid, including hygroscopicity, aqueous solubility, and powder handling characteristics [3].

Sodium N-acetylneuraminate vs. Free Acid


Although sodium N-acetylneuraminate and N-acetylneuraminic acid share the same core sialic acid structure, they are not interchangeable for most research and industrial applications. N-Acetylneuraminic acid exists as a free carboxylic acid that is inherently hygroscopic and prone to autohydrolysis under ambient conditions, which complicates accurate weighing and long-term storage [1]. In contrast, the sodium salt form—particularly as the trihydrate—exhibits substantially reduced hygroscopicity, enabling reproducible powder handling and extended shelf stability without requiring specialized desiccants [1][2]. Furthermore, the sodium salt demonstrates markedly enhanced aqueous solubility compared to the parent free acid, a critical factor for applications requiring precise solution preparation, enzymatic assays, or cell culture supplementation . Generic substitution between salt forms and free acid forms introduces uncontrolled variables in solubility kinetics, solution pH, and compound integrity, potentially compromising experimental reproducibility and batch-to-batch consistency in regulated environments [2].

Sodium N-acetylneuraminate Evidence Comparison


Hygroscopicity Reduction in Trihydrate Form

Sodium N-acetylneuraminate trihydrate demonstrates substantially reduced hygroscopicity compared to conventional anhydrous N-acetylneuraminate salts, enabling powder handling without specialized desiccants. The patent specification explicitly states that 'N-acetylneuraminates (salts) are in general hygroscopic and it is difficult to handle them in powder form' and that the trihydrate form 'can be stored or preserved without using any conventionally known desiccants or the like' [1]. The trihydrate crystallization converts a class-wide hygroscopicity limitation into a form with 'very low hygroscopicity' that 'can be handled without any difficulty in the form of powder' [1]. This represents a qualitative but explicitly documented handling advantage over conventional salts. No specific numerical weight gain data were provided in the patent disclosure.

Physical stability Powder handling Hygroscopicity Storage stability Formulation development

Commercial Purity Specification Benchmark

Commercial sodium N-acetylneuraminate is routinely specified with a minimum GC area percent purity of ≥97.0%, as documented in major vendor analytical specification sheets . This specification serves as an industry procurement benchmark. Patent disclosures for crystalline sialic acid forms indicate that optimized crystallization processes can achieve chemical purity of approximately 98.5% or higher [1], establishing an upper reference threshold for what is technically achievable through advanced purification. The ≥97.0% GC purity threshold provides a quantitative baseline for supplier qualification and batch acceptance.

Analytical chemistry Purity specification Quality control GC analysis Procurement standard

Neu5Ac In Vivo Pharmacokinetics

Population pharmacokinetic modeling in human subjects with GNE myopathy established quantitative parameters for N-acetylneuraminic acid (Neu5Ac) elimination following oral administration of its precursor N-acetylmannosamine (ManNAc). The model estimated a Neu5Ac elimination rate constant (kout) of 0.283 h⁻¹, corresponding to a terminal elimination half-life of approximately 2.45 hours, with an apparent clearance (CLM/F) of 631 L/h and volume of distribution (VM/F) of 506 L [1]. These values provide a quantitative framework for understanding Neu5Ac disposition and exposure in a therapeutic context, establishing baseline pharmacokinetic expectations for the sialic acid moiety in vivo.

Pharmacokinetics In vivo modeling Drug development Neu5Ac metabolism GNE myopathy

Sputum Viscosity Reduction In Vivo

Sodium N-acetylneuraminate (sodium aceneuramate) demonstrates functionally meaningful in vivo efficacy as an inhalant expectorant in a bronchitic rabbit model. Upon inhalation, the compound alleviates airway inflammation and enables the expectoration of sputa exhibiting the low viscosity characteristic of normal airway secretions, as opposed to the high-viscosity sputum typical of bronchitic conditions [1]. The compound is designated with a Japanese Accepted Name (JAN) as Sodium Aceneuramate and assigned the KEGG Drug ID D09855, indicating formal regulatory recognition [2]. While this evidence does not include a direct comparator compound, it establishes that the sodium salt form demonstrates functional in vivo activity in a disease-relevant physiological model.

Expectorant Respiratory therapeutics Sputum viscosity Airway inflammation Preclinical efficacy

Sodium N-acetylneuraminate Application Scenarios


Enzymatic Assay Substrate Preparation

The ≥97.0% GC purity specification combined with the salt form's enhanced aqueous solubility makes sodium N-acetylneuraminate the preferred substrate for enzymatic assays involving sialidases, sialyltransferases, and neuraminidases. The low hygroscopicity of the trihydrate form enables accurate gravimetric preparation of substrate solutions, reducing weighing errors that would otherwise introduce variability in enzyme kinetics measurements. The sodium salt formulation ensures rapid dissolution to clear aqueous solutions at physiologically relevant pH ranges, minimizing precipitation artifacts that can confound kinetic readings. This combination of defined purity, handling stability, and solubility directly addresses the reproducibility requirements of enzyme characterization, inhibitor screening, and glycobiology research [1].

Preclinical PK/PD and Drug Development

The established population pharmacokinetic parameters for Neu5Ac—including elimination rate constant (kout = 0.283 h⁻¹), apparent clearance (CLM/F = 631 L/h), and volume of distribution (VM/F = 506 L) [2]—provide a quantitative framework for in vitro-to-in vivo extrapolation in drug development programs targeting the sialic acid pathway. Sodium N-acetylneuraminate serves as a critical analytical standard and reference material for quantifying Neu5Ac concentrations in biological matrices. The functional efficacy demonstrated in the bronchitic rabbit model, where inhaled sodium N-acetylneuraminate normalizes sputum viscosity to that of healthy airway secretions [3], further supports its use as a reference compound in respiratory drug discovery and mucoregulatory mechanism studies.

Cell Culture Sialylation Supplement

Sodium N-acetylneuraminate's enhanced aqueous solubility relative to the free acid form , coupled with its reduced hygroscopicity enabling accurate powder handling [1], makes it the formulation of choice for cell culture supplementation protocols. In sialylation studies—where precise control of extracellular sialic acid concentration directly influences cellular glycan profiles—the sodium salt form minimizes preparation variability. The commercial ≥97.0% purity benchmark provides a defined starting material quality that reduces the confounding effects of impurities on cell signaling, viral infection studies, or immune recognition assays where terminal sialic acid residues play critical modulatory roles.

Industrial Procurement and Storage

For industrial users procuring multi-kilogram quantities, the documented low hygroscopicity and high storage stability of sodium N-acetylneuraminate trihydrate [1] translate directly to reduced total cost of ownership. The ability to store and handle the compound without specialized desiccants eliminates ancillary equipment costs and reduces quality control burden associated with moisture ingress monitoring. The ≥97.0% GC purity specification provides a defensible acceptance criterion for supplier qualification and batch release, while the explicit patent documentation that the trihydrate 'can be stored or preserved without using any conventionally known desiccants' [1] supports extended shelf-life validation and reduced requalification frequency in regulated manufacturing environments.

Technical Documentation Hub

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